molecular formula C9H7BrClIO2 B14029770 Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate

Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate

Cat. No.: B14029770
M. Wt: 389.41 g/mol
InChI Key: KPDYXLQJWPWNCI-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate typically involves multi-step reactions. One common method includes the bromination of methyl 5-chloro-3-iodobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated or dehalogenated products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated benzoates or partially reduced intermediates.

Scientific Research Applications

Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on biological molecules, such as proteins and nucleic acids. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of covalent inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromomethylbenzoate
  • Methyl 5-chloro-2-iodobenzoate
  • Methyl 2-(chloromethyl)-5-iodobenzoate

Uniqueness

Methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate is unique due to the presence of three different halogen atoms on the benzoate ring This unique halogenation pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C9H7BrClIO2

Molecular Weight

389.41 g/mol

IUPAC Name

methyl 2-(bromomethyl)-5-chloro-3-iodobenzoate

InChI

InChI=1S/C9H7BrClIO2/c1-14-9(13)6-2-5(11)3-8(12)7(6)4-10/h2-3H,4H2,1H3

InChI Key

KPDYXLQJWPWNCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)I)CBr

Origin of Product

United States

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